

Chemical structure of Cyanine5 carboxylic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

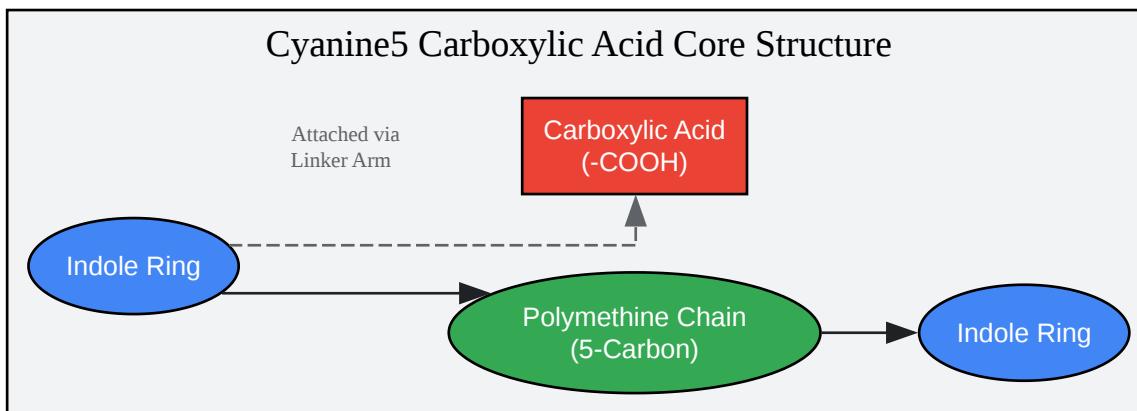
Compound Name: **Cyanine5 carboxylic acid**

Cat. No.: **B1192615**

[Get Quote](#)

An In-depth Technical Guide to **Cyanine5 Carboxylic Acid**

Introduction


Cyanine5 (Cy5) carboxylic acid is a fluorescent dye belonging to the cyanine family.^[1] It is characterized by its intense fluorescence in the far-red region of the electromagnetic spectrum, a property that makes it exceptionally valuable for a range of applications in biological research, particularly where minimizing background autofluorescence from endogenous cellular components is critical.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Cyanine5 carboxylic acid** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The fundamental structure of **Cyanine5 carboxylic acid** consists of two indole rings linked by a five-carbon polymethine chain.^[2] A key feature is the presence of a carboxylic acid (-COOH) group, which can be chemically modified, for instance, into an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding with primary amines on biomolecules like proteins and peptides.^{[1][2]}

The non-activated carboxylic acid form is generally considered non-reactive and is often used for control samples or instrument calibration.^{[3][4][5]} For labeling purposes, the activated NHS ester form is typically employed.^{[3][4]} The dye has limited solubility in water but dissolves in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).^{[3][5][6]} Water-soluble versions, typically sulfonated, are also available.^[7]

Core Chemical Structure Diagram

[Click to download full resolution via product page](#)

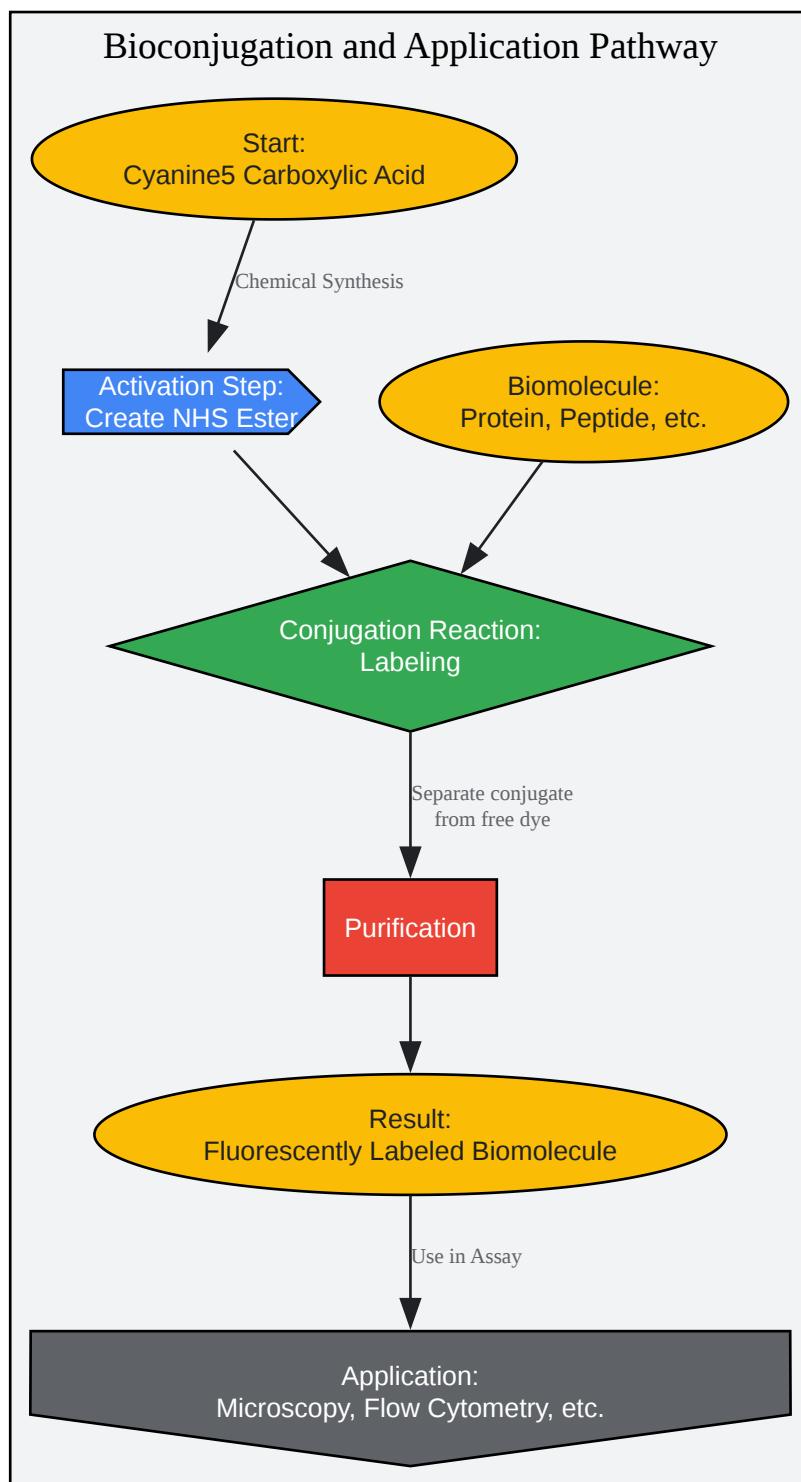
Caption: Simplified diagram of the core components of **Cyanine5 carboxylic acid**.

Chemical and Physical Data

The following table summarizes the key identifiers and properties of **Cyanine5 carboxylic acid**.

Property	Data
IUPAC Name	2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indolium, chloride[4]
Molecular Formula	C ₃₂ H ₃₉ ClN ₂ O ₂ [4][5][8][9]
Molecular Weight	~519.12 g/mol [3][4][5][8]
CAS Number	1032678-07-1 (chloride)[3][4][5][8], 195867-59-5 (inner salt)[3][4][5], 766503-38-2 (without anion) [3][4][5]
Appearance	Dark golden or dark blue solid/powder[3][5]
Solubility	Limited solubility in water; soluble in organic solvents like DMF and DMSO[3][5][6]
Storage Conditions	Store at -20°C in the dark, desiccated.[3][6] Can be transported at room temperature for up to 3 weeks.[3][6]

Spectroscopic Properties


Cyanine5 exhibits strong absorption and emission in the far-red portion of the spectrum, making it compatible with common laser lines (e.g., 633 nm or 647 nm) and minimizing interference from sample autofluorescence.[2]

Parameter	Value
Excitation Maximum (λ_{ex})	~646 - 650 nm[2][5]
Emission Maximum (λ_{em})	~662 - 670 nm[2][5]
Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹ [5]
Fluorescence Quantum Yield (Φ)	~0.2[5]
A280 Correction Factor	0.04[5]

Experimental Protocols and Applications

While **Cyanine5 carboxylic acid** itself is non-reactive, its primary utility comes from its conversion to an amine-reactive derivative, most commonly an NHS ester, for labeling biomolecules.^{[3][6]} This section details a general protocol for protein labeling using Cyanine5 NHS ester.

Logical Workflow for Biomolecule Labeling

[Click to download full resolution via product page](#)

Caption: Logical pathway from **Cyanine5 carboxylic acid** to its application.

Detailed Protocol: Protein Labeling with Cyanine5 NHS Ester

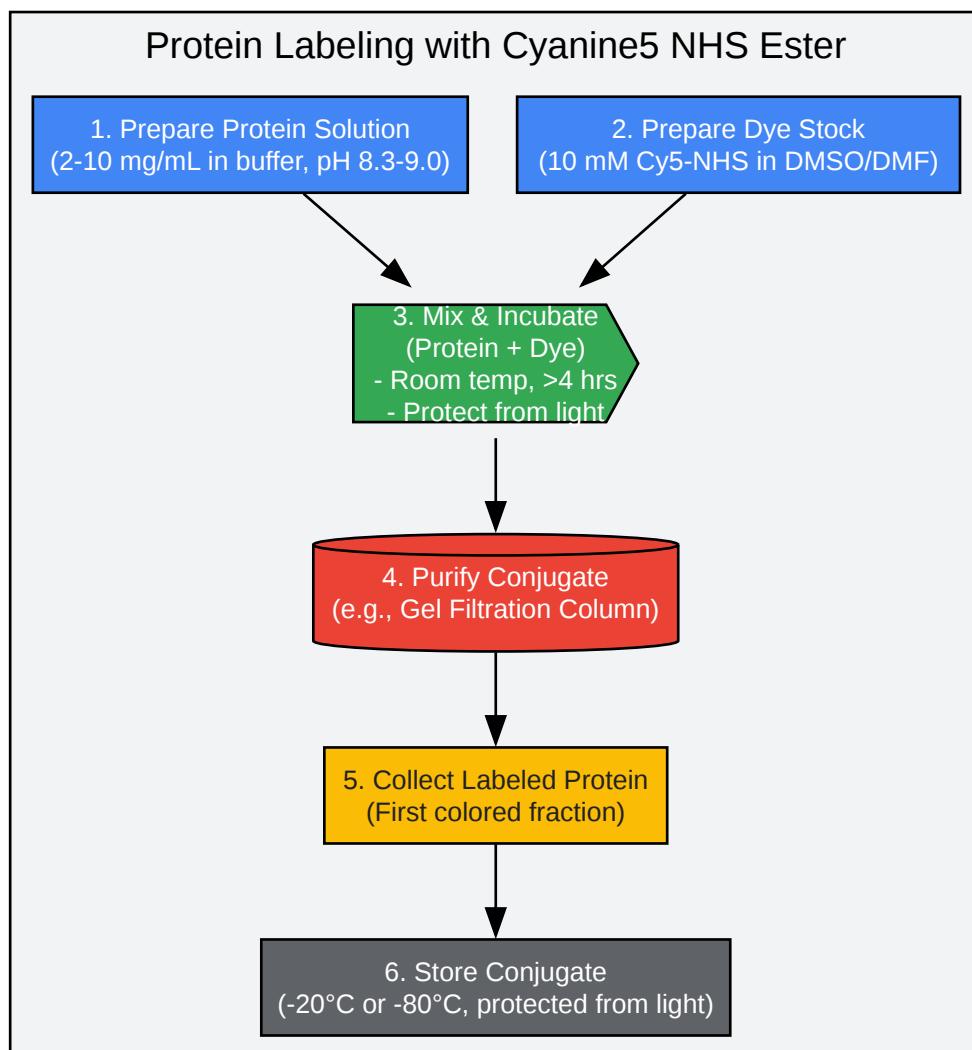
This protocol provides a general methodology for conjugating Cyanine5 NHS ester to a protein containing primary amines (e.g., lysine residues). Optimization may be required based on the specific protein.[\[10\]](#)

1. Reagent Preparation:

- Protein Solution (Solution A):
 - Dissolve the protein in a suitable buffer such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[\[10\]](#) The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[\[10\]](#)[\[11\]](#)
 - Adjust the pH of the protein solution to 8.3-9.0 using a reaction buffer like 1 M sodium bicarbonate.[\[10\]](#)[\[12\]](#) The optimal pH for the NHS ester reaction is 8.3-8.5.[\[12\]](#)
- Dye Stock Solution (Solution B):
 - Dissolve the Cyanine5 NHS ester in anhydrous, amine-free DMSO or DMF to a stock concentration of 10 mM (or 10 mg/mL).[\[10\]](#)[\[11\]](#)
 - This solution should be prepared immediately before use, as the NHS ester is susceptible to hydrolysis.[\[11\]](#)

2. Conjugation Reaction:

- Molar Ratio: A starting molar excess of 8-10 moles of dye per mole of protein is recommended.[\[10\]](#)[\[12\]](#) This ratio may need to be adjusted to avoid over- or under-labeling.[\[10\]](#)
- Reaction: Add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing.[\[10\]](#)[\[11\]](#)
- Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[\[12\]](#)[\[13\]](#) Protect the reaction from light to prevent photobleaching.[\[11\]](#)


3. Purification of the Conjugate:

- Separate the labeled protein conjugate from unreacted free dye.
- Gel Filtration Chromatography: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[\[10\]](#)[\[12\]](#)
- Load the reaction mixture onto the column. The first colored fraction to elute will be the high-molecular-weight protein-dye conjugate, followed by the smaller, unconjugated dye molecules.[\[14\]](#)
- Dialysis or Spin Concentrators: These are alternative methods for purification.[\[11\]](#)

4. Characterization (Optional but Recommended):

- Degree of Labeling (DOL): Determine the average number of dye molecules per protein molecule. This is calculated using the absorbance of the dye at its maximum (~649 nm) and the protein at 280 nm, correcting for the dye's absorbance at 280 nm.[\[10\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for protein conjugation with Cy5 NHS ester.

Key Applications in Research and Drug Development

The fluorescent conjugates of Cyanine5 are employed in a wide array of qualitative and quantitative assays:

- **Fluorescence Microscopy:** Labeled antibodies or proteins are used to visualize the localization and dynamics of specific targets within fixed or living cells.[\[1\]](#)
- **Flow Cytometry:** Used for identifying and quantifying cell populations based on the expression of cell surface or intracellular proteins.[\[1\]](#)[\[14\]](#)

- Cell Tracking and Imaging: Labeled cells can be tracked to study migration, proliferation, and signaling pathways.
- In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.[\[1\]](#)
- Drug Screening: Changes in fluorescence intensity or localization upon drug treatment can be used to assess cellular activity and cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Structure and properties of CY5-COOH Cyanine5-carboxylic group - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. Cyanine5 carboxylic acid | 1032678-07-1 [chemicalbook.com]
- 9. Cyanine5 carboxylic acid | C32H39ClN2O2 | CID 86276410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. interchim.fr [interchim.fr]
- 13. acebiolab.com [acebiolab.com]
- 14. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Chemical structure of Cyanine5 carboxylic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192615#chemical-structure-of-cyanine5-carboxylic-acid\]](https://www.benchchem.com/product/b1192615#chemical-structure-of-cyanine5-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com